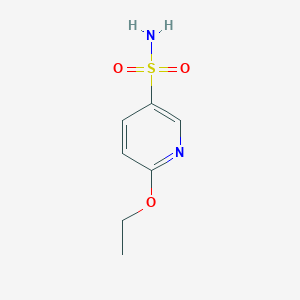

6-Ethoxypyridine-3-sulfonamide

Descripción general

Descripción

6-Ethoxypyridine-3-sulfonamide is a useful research compound. Its molecular formula is C7H10N2O3S and its molecular weight is 202.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Sulfonamides, a class of compounds to which 6-ethoxypyridine-3-sulfonamide belongs, are known to target bacterial metabolic pathways . They act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS), which is vital in the synthesis of folate . Folate is required for cells to make nucleic acids, such as DNA or RNA .

Mode of Action

This compound, like other sulfonamides, inhibits bacteria through its competitive inhibition of bacterial DNA synthesis . It acts as a structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By inhibiting DHPS, it prevents the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Biochemical Pathways

The inhibition of DHPS by this compound affects the folate synthesis pathway in bacteria . This disruption in the folate synthesis pathway leads to a decrease in the production of nucleic acids, such as DNA or RNA, which are essential for bacterial growth and replication . The downstream effect is the inhibition of bacterial growth and proliferation .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and proliferation . By inhibiting the synthesis of folic acid, an essential component for the production of nucleic acids, the compound prevents the bacteria from replicating their DNA and growing .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factorsAdditionally, the compound’s stability could be affected by storage conditions, such as light, heat, and humidity .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 6-Ethoxypyridine-3-sulfonamide are not fully elucidated. As a sulfonamide, it may interact with various enzymes, proteins, and other biomolecules. Sulfonamides are known to exhibit anti-carbonic anhydrase and anti-dihydropteroate synthetase activities, playing a role in treating a diverse range of disease states

Molecular Mechanism

Sulfonamides are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. Sulfonamides are known to interact with various enzymes and cofactors

Actividad Biológica

6-Ethoxypyridine-3-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes various studies to present a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its pyridine ring structure substituted with an ethoxy group and a sulfonamide functional group. This structural configuration is crucial for its interaction with biological targets.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of sulfonamide derivatives against both Gram-positive and Gram-negative bacteria, demonstrating their potential as antibacterial agents . The compound's mechanism involves interference with bacterial folate synthesis, which is essential for DNA synthesis and cell growth.

Anticancer Activity

Recent investigations have shown that this compound may also possess anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cells by disrupting microtubule dynamics, similar to other known microtubule-targeting agents . The compound has been observed to cause cell cycle arrest, particularly in the G2/M phase, which is critical for cancer treatment strategies aimed at halting tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide moiety likely inhibits specific enzymes involved in bacterial metabolism and cancer cell proliferation.

- Microtubule Destabilization : Similar to other sulfonamides, it may disrupt microtubule formation, leading to apoptosis in rapidly dividing cells .

- Interaction with DNA : Some studies suggest that sulfonamides can bind to DNA, affecting replication and transcription processes .

Study on Antimicrobial Efficacy

A comparative analysis of various sulfonamides revealed that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Cancer Cell Line Studies

In a study focusing on various cancer cell lines, including SKOV3 (ovarian cancer) and HeLa (cervical cancer), treatment with this compound resulted in significant reductions in cell viability. The percentage of live cells decreased markedly after 72 hours of exposure .

| Cell Line | Treatment Duration | Live Cell Percentage | Apoptotic Cells (%) |

|---|---|---|---|

| SKOV3 | 24 h | 62% | 38% |

| HeLa | 72 h | 45% | 55% |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antibacterial Activity

6-Ethoxypyridine-3-sulfonamide belongs to the sulfonamide class of compounds, which are known for their antibacterial properties. These compounds inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival. Specifically, this compound acts as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for synthesizing folate in bacteria.

Antitumor Activity

Recent studies have indicated that derivatives of pyridine sulfonamides can exhibit antitumor properties. For instance, a series of sulfonamide derivatives were synthesized and evaluated for their ability to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial in cancer cell proliferation and survival. Compounds similar to this compound showed promising results in inducing apoptosis in cancer cells .

Design of Novel Therapeutics

Research has focused on designing new sulfonamide derivatives to enhance their biological activity against various diseases. For example, modifications to the pyridine ring structure have been explored to improve efficacy against specific targets like Plasmodium falciparum in malaria treatment . This highlights the versatility of sulfonamides in drug design.

Agricultural Applications

Pesticidal Properties

Sulfonamide compounds, including this compound, have demonstrated herbicidal activity. Their ability to inhibit critical metabolic pathways in plants makes them suitable candidates for developing new herbicides . The modification of the sulfonamide group allows chemists to tailor these compounds for specific agricultural applications.

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of this compound revealed that it effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited an inhibitory concentration (IC50) comparable to standard antibiotics, suggesting its potential as a therapeutic agent.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that derivatives of this compound could significantly reduce cell viability by inducing apoptosis at low concentrations (IC50 values ranging from 10 to 20 µM). These findings support further investigation into its role as a potential anticancer drug .

Data Summary Table

Propiedades

IUPAC Name |

6-ethoxypyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-2-12-7-4-3-6(5-9-7)13(8,10)11/h3-5H,2H2,1H3,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCZNRYQZPZYRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.